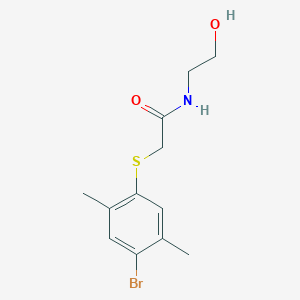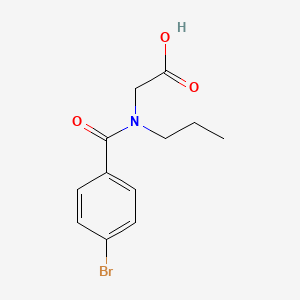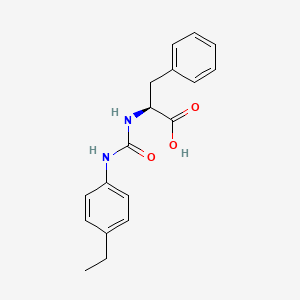
2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide is an organic compound that features a brominated aromatic ring, a thioether linkage, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Bromination: The starting material, 2,5-dimethylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Thioether Formation: The brominated intermediate is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-hydroxyethylamine to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the acetamide group, leading to debromination or amine formation.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, potassium tert-butoxide, or primary amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated compounds or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The thioether and acetamide groups may play crucial roles in binding to the target molecules.
相似化合物的比较
Similar Compounds
- 2-((4-Chloro-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide
- 2-((4-Methyl-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide
- 2-((4-Fluoro-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide
Uniqueness
The presence of the bromine atom in 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide may confer unique reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its overall stability.
属性
分子式 |
C12H16BrNO2S |
|---|---|
分子量 |
318.23 g/mol |
IUPAC 名称 |
2-(4-bromo-2,5-dimethylphenyl)sulfanyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C12H16BrNO2S/c1-8-6-11(9(2)5-10(8)13)17-7-12(16)14-3-4-15/h5-6,15H,3-4,7H2,1-2H3,(H,14,16) |
InChI 键 |
RGWZICNGYHZKND-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Br)C)SCC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14909739.png)









![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)



